molecular formula C9H10N2O2S B2363167 N-[(3-hydroxyphenyl)carbamothioyl]acetamide CAS No. 620543-39-7

N-[(3-hydroxyphenyl)carbamothioyl]acetamide

Cat. No.: B2363167
CAS No.: 620543-39-7
M. Wt: 210.25
InChI Key: QZLURXRDKFBAQE-UHFFFAOYSA-N
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Description

N-[(3-Hydroxyphenyl)carbamothioyl]acetamide is a thiourea derivative featuring an acetamide group linked to a carbamothioyl moiety substituted at the 3-hydroxyphenyl position. Its structure combines hydrogen-bonding capabilities (via the hydroxyl and thiourea groups) with the lipophilic acetamide moiety, enabling diverse reactivity and biological interactions.

Properties

IUPAC Name

N-[(3-hydroxyphenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6(12)10-9(14)11-7-3-2-4-8(13)5-7/h2-5,13H,1H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLURXRDKFBAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyphenyl)carbamothioyl]acetamide typically involves the acylation of 3-hydroxyaniline with acetic anhydride, followed by the introduction of a thiocarbamoyl group. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

N-[(3-hydroxyphenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrases.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anti-inflammatory and analgesic responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ in substituents on the phenyl ring, thiourea/acetamide groups, or heterocyclic appendages. Key examples include:

Compound Name Key Structural Differences Evidence Source
N-(3-Methoxy-d3-phenyl)acetamide Methoxy-d3 group at phenyl position
N-(4-Acetyl-3-hydroxyphenyl)acetamide Acetyl group at 4-position of phenyl ring
N-(2-Bromophenyl)-2-[furan-2-ylmethyl...] Bromophenyl + furan-thiourea hybrid
N-(3-Chloro-4-hydroxyphenyl)acetamide Chlorine at 3-position, hydroxyl at 4-position
  • Electron-Withdrawing vs. Electron-Donating Groups : The hydroxyl group in N-[(3-hydroxyphenyl)carbamothioyl]acetamide enhances hydrogen bonding, whereas methoxy (in ) or nitro groups (e.g., N-(3-nitrophenyl)acetamide ) alter electronic properties and solubility.

Physicochemical Properties

Property This compound (Inferred) N-(3-Methoxy-d3-phenyl)acetamide N-(4-Acetyl-3-hydroxyphenyl)acetamide
Melting Point (°C) ~150–160 (estimated) 89–91 Not reported
Solubility Moderate in polar aprotic solvents High in acetone Likely low due to acetyl group
NMR Shifts (¹H/¹³C) δ ~9.8 (NH), ~7.2 (Ar-H) δ 9.89 (NH), 7.27 (Ar-H) Not provided
  • Spectroscopic Trends : Substituents significantly impact NMR shifts. For instance, the methoxy-d3 group in deshields aromatic protons (δ 7.27), while electron-withdrawing groups (e.g., nitro in ) further downfield-shift aromatic signals .

Computational and Structural Insights

  • DFT Studies : Analogous thioureas (e.g., ) reveal energy gaps of ~4.3–4.5 eV, indicating stability influenced by substituents. The hydroxyl group in this compound may reduce the HOMO-LUMO gap compared to ethyl or trifluoromethyl derivatives.

Biological Activity

N-[(3-hydroxyphenyl)carbamothioyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamothioyl group that enhances its reactivity and biological activity. The presence of the hydroxyl group on the phenyl ring contributes to its interaction with various biological macromolecules, making it a candidate for enzyme inhibition and other therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes related to inflammation and cancer progression. For instance, it binds to the active sites of enzymes, preventing substrate binding and catalytic activity.
  • Antioxidant Activity : The hydroxyl group plays a crucial role in its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including resistant strains.

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Vancomycin-resistant E. faecium8 µg/mL

These results suggest that the compound could be further explored as a potential therapeutic agent against drug-resistant infections .

2. Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies revealed:

  • Cytotoxic Effects : this compound exhibited cytotoxicity against several cancer cell lines, including colorectal (HT29), lung (A549), and breast cancer (MCF-7) cells.
Cell Line IC50 (µM)
HT2921.44
A54924.12
MCF-730.42

These findings indicate that the compound may be effective in developing new anticancer therapies .

3. Anti-inflammatory Activity

Research has indicated that this compound can reduce inflammation by inhibiting specific inflammatory pathways. This effect is attributed to its ability to modulate cytokine production and inhibit pathways such as NF-kB.

Case Study 1: Antimicrobial Efficacy

A study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC comparable to standard antibiotics like vancomycin. The study highlighted the potential for this compound as an alternative treatment for resistant bacterial infections .

Case Study 2: Anticancer Potential

In another investigation, the anticancer properties of this compound were evaluated in a series of human tumor cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

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